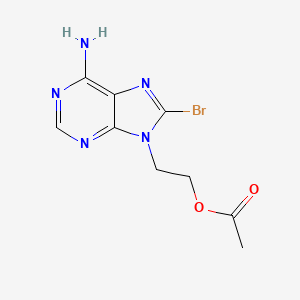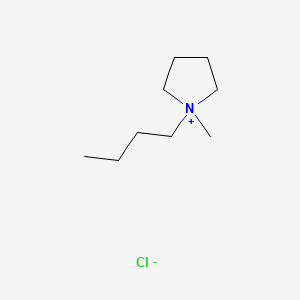
1-Butyl-1-methylpyrrolidinium Chloride
Overview
Description
1-Butyl-1-methylpyrrolidinium chloride is an ionic liquid composed of a pyrrolidinium cation and a chloride anion. This compound is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent in various chemical reactions, catalysis, and separations. Additionally, it serves as an effective corrosion inhibitor .
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium Chloride, also known as BMIMCl, is an ionic liquid composed of a pyrrolidinium cation and a chloride anion . It primarily targets a wide range of organic and inorganic compounds, acting as a solvent in various chemical reactions .
Mode of Action
BMIMCl interacts with its targets by dissolving them, thereby facilitating various chemical reactions . It can also act as a phase-transfer catalyst in reactions such as oxidation and alkylation .
Biochemical Pathways
The specific biochemical pathways affected by BMIMCl depend on the nature of the chemical reactions it is involved in. As a solvent and phase-transfer catalyst, it can influence a variety of reactions, including those involving organic compounds and metals .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and high thermal stability , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of BMIMCl’s action are largely dependent on the specific reactions it facilitates. It is known to be used in the synthesis of oxychloridoselenites . Additionally, it is also used as an effective corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMIMCl. For instance, it is soluble in water , and its actions can be influenced by the presence of moisture . It is recommended to store it in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium chloride plays a significant role in biochemical reactions as a solvent and phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as oxidation and alkylation . The nature of these interactions is primarily based on its ionic properties, which allow it to stabilize transition states and intermediates in biochemical reactions. Additionally, this compound has been shown to inhibit certain enzymes, such as human organic cation transporter 2, by binding to their active sites .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been reported to cause irritation to the eyes, skin, and respiratory system, indicating its potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a solvent, stabilizing transition states and intermediates in chemical reactions . Furthermore, it can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to moisture or high temperatures . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as irritation and organ damage . Threshold effects have been observed, with lower doses causing minimal changes in cellular function, while higher doses result in significant alterations in gene expression and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination from the body . It is moderately absorbed and extracted by the kidney, with the majority of the compound being eliminated in the urine as the parent compound . This indicates that this compound does not undergo extensive metabolic transformation in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is a substrate for human organic cation transporter 2, which facilitates its uptake and distribution within the body . The compound’s localization and accumulation are influenced by its ionic properties, allowing it to interact with various cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its ionic nature and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm and organelles, where it exerts its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium chloride is typically synthesized through the reaction of 1-methylpyrrolidine with 1-butyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloride ion. The process involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions for several hours until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpyrrolidinium chloride undergoes various chemical reactions, including:
Oxidation: It can act as a phase-transfer catalyst in oxidation reactions.
Reduction: It is less commonly involved in reduction reactions due to its ionic nature.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are frequently used.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products are typically oxidized derivatives of the starting materials .
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various compounds, including oxychloridoselenites.
Biology: Its ability to dissolve both organic and inorganic compounds makes it useful in biological assays and extractions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique solubility properties.
Industry: It is employed as a corrosion inhibitor and in the separation of complex mixtures.
Comparison with Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Uniqueness: 1-Butyl-1-methylpyrrolidinium chloride stands out due to its high solubility for a wide range of compounds and its effectiveness as a corrosion inhibitor. Its unique combination of a pyrrolidinium cation and a chloride anion provides distinct advantages in various chemical processes .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXKGZZTBKJFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031460 | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479500-35-1 | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479500-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479500351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV1ZJL59R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


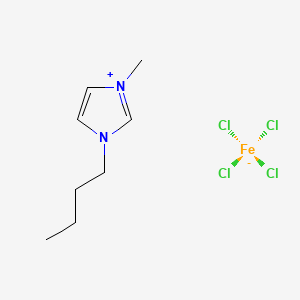



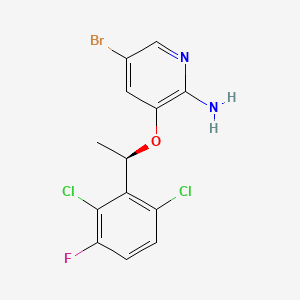
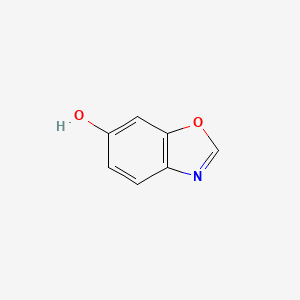

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)

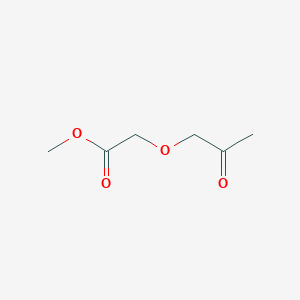

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)
